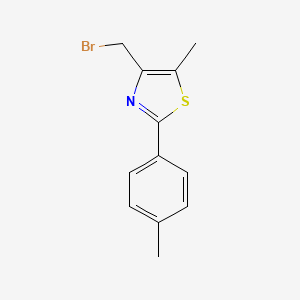

4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

Description

Properties

IUPAC Name |

4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNS/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTBHWBLSWKHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromomethyl-5-methyl-2-p-tolyl-thiazole chemical structure and properties

An In-Depth Technical Guide to 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole: A Key Intermediate in Modern Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiazole nucleus is a cornerstone in the architecture of numerous clinically approved drugs, valued for its diverse biological activities and versatile chemical nature.[1][2][3] This specific derivative combines three critical structural features: a stable 2,4,5-trisubstituted thiazole core, a p-tolyl group that can modulate pharmacokinetic properties, and a highly reactive bromomethyl handle at the 4-position. This reactive site makes the molecule an exceptionally valuable electrophilic building block for introducing the thiazole moiety into more complex molecular frameworks, enabling the synthesis of compound libraries for high-throughput screening and lead optimization. This document details the compound's chemical structure, physicochemical properties, a robust and logical synthesis protocol, its applications in drug discovery, and essential safety and handling procedures.

Core Chemical Structure and Significance

The utility of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole stems from its distinct molecular architecture. The central thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, a scaffold known to participate in critical binding interactions with biological targets.[3] The 2-position is occupied by a p-tolyl group (a para-methylated phenyl ring), which can engage in hydrophobic and π-stacking interactions within protein binding pockets. The 5-position methyl group provides steric influence and can be important for orienting the molecule correctly for biological activity. Critically, the bromomethyl group at the 4-position serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, thus acting as a versatile handle for covalent modification or extension of the molecular structure.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The following table summarizes the key known and predicted properties of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole.

| Property | Value | Source |

| CAS Number | 663909-15-7 | [4] |

| Molecular Formula | C₁₂H₁₂BrNS | [4] |

| Molecular Weight | 282.2 g/mol | [4] |

| Boiling Point | 385.5 ± 44.0 °C (Predicted) | [4] |

| Density | 1.414 ± 0.06 g/cm³ (Predicted) | [4] |

Expected Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of its key spectroscopic signatures, which are crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include: two doublets in the aromatic region (~7.0-8.0 ppm) for the p-tolyl protons, a singlet for the p-tolyl methyl group (~2.4 ppm), a singlet for the thiazole C5-methyl group (~2.5 ppm), and a characteristic downfield singlet for the reactive bromomethyl (CH₂Br) protons (~4.5-5.0 ppm).

-

¹³C NMR: The carbon spectrum will confirm the presence of all 12 carbon atoms. Diagnostic peaks include the CH₂Br carbon at approximately 30-35 ppm and the distinct quaternary carbons of the thiazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching from the thiazole and phenyl rings (~1500-1600 cm⁻¹), and a C-Br stretching vibration at lower wavenumbers (~500-600 cm⁻¹).[5]

-

Mass Spectrometry (MS): The mass spectrum is a definitive tool for identification. It will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity, separated by 2 mass units, confirming the presence of a single bromine atom.

Synthesis and Mechanistic Insights

A logical and efficient synthesis of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole can be achieved via a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by a selective radical bromination.[6][7]

Protocol 1: Synthesis of 4,5-dimethyl-2-(p-tolyl)thiazole (Intermediate)

This step utilizes the Hantzsch synthesis, a classic and reliable method for constructing the thiazole ring via the condensation of an α-haloketone and a thioamide.[3][7]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-methylthiobenzamide (1.0 equivalent) in absolute ethanol.

-

Addition: To this solution, add 3-bromo-2-butanone (1.1 equivalents). The slight excess of the α-haloketone ensures the complete consumption of the thioamide.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step quenches the hydrobromic acid byproduct formed during the cyclization.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure intermediate.

-

Causality: Ethanol is an ideal solvent as it readily dissolves both reactants and is suitable for the required reflux temperature. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Protocol 2: Synthesis of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

This step employs a selective free-radical bromination of the allylic methyl group at the C4 position of the thiazole ring.

-

Reactant Preparation: Dissolve the intermediate, 4,5-dimethyl-2-(p-tolyl)thiazole (1.0 equivalent), in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane in a flask suitable for reflux.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. NBS is chosen as the bromine source because it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic rings.

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction. The reaction is typically complete within 1-3 hours, which can be visually monitored as the denser NBS is consumed and the lighter succinimide floats to the surface.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product.

-

Causality: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals that abstract a hydrogen atom from the C4-methyl group, which is allylic to the C=N bond of the thiazole ring and thus stabilized. The resulting radical reacts with bromine generated from NBS to form the product and a bromine radical, propagating the chain. This method is highly selective for the allylic position over the p-tolyl methyl group or the aromatic rings.

Applications in Drug Development and Chemical Biology

The primary value of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole is its function as a versatile synthetic intermediate. The bromomethyl group is an excellent leaving group, making the benzylic-like carbon a potent electrophile for Sₙ2 reactions. This allows for the straightforward conjugation of the thiazole scaffold to a wide variety of nucleophilic molecules.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. Application and synthesis of thiazole ring in clinically approved drugs [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole CAS#: 663909-15-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: CAS 663909-15-7 (4-(Bromomethyl)-5-methyl-2-(p-tolyl)thiazole)

The following technical guide details the chemical properties, synthetic utility, and handling protocols for CAS 663909-15-7 , identified as 4-(Bromomethyl)-5-methyl-2-(p-tolyl)thiazole .[1] This compound serves as a critical electrophilic building block in the medicinal chemistry of metabolic modulators, specifically Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1]

Core Application: Synthetic Intermediate for Thiazole-Based PPAR Agonists Document Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Chemical Identity[1][2]

CAS 663909-15-7 is a halogenated thiazole derivative utilized primarily as a "head-group" intermediate in the convergent synthesis of PPAR-delta (

Chemical Identity Table

| Property | Specification |

| Chemical Name | 4-(Bromomethyl)-5-methyl-2-(p-tolyl)thiazole |

| Common Synonyms | 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)-1,3-thiazole |

| CAS Number | 663909-15-7 |

| Molecular Formula | |

| Molecular Weight | 282.20 g/mol |

| SMILES | Cc1ccc(cc1)c2nc(CBr)c(C)s2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

Mechanism of Action & Synthetic Utility[1]

Role in Drug Design

In the context of drug discovery, CAS 663909-15-7 acts as a highly reactive electrophile .[1] It is designed to undergo nucleophilic substitution (

This coupling reaction constructs the core pharmacophore of many PPAR agonists, where the thiazole ring confers lipophilicity and fits into the ligand-binding pocket of the receptor, while the carboxylic acid tail interacts with the polar residues (e.g., His323, His449) of the PPAR activation function-2 (AF-2) helix.[1]

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis of a PPAR agonist analog using CAS 663909-15-7.[1][2]

Caption: Convergent synthesis pathway utilizing CAS 663909-15-7 as the electrophilic coupling partner for PPAR agonist construction.

Experimental Protocols

Handling & Stability[1]

-

Lachrymator Warning: Like many benzylic bromides, this compound is a potent lachrymator and skin irritant.[1] All operations must be performed in a fume hood.

-

Moisture Sensitivity: The alkyl bromide is susceptible to hydrolysis.[1] Store under inert gas (Argon/Nitrogen) at -20°C.

Standard Coupling Protocol (Thioether Formation)

This protocol describes the coupling of CAS 663909-15-7 with a thiol nucleophile (e.g., methyl 2-mercaptoacetate derivative) to synthesize a PPAR modulator precursor.[1]

Reagents:

-

CAS 663909-15-7 (1.0 equiv)[3]

-

Thiol Nucleophile (1.1 equiv)[1]

-

Cesium Carbonate (

) (2.0 equiv)[1] -

Acetonitrile (Anhydrous)[1]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol Nucleophile (1.1 equiv) in anhydrous Acetonitrile (0.1 M concentration).

-

Activation: Add Cesium Carbonate (2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the thiolate anion.

-

Addition: Add CAS 663909-15-7 (1.0 equiv) dropwise as a solution in a minimal amount of Acetonitrile.

-

Reaction: Stir the reaction mixture at RT for 2–4 hours . Monitor consumption of the bromide by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Note: If reaction is sluggish, heat to 50°C.

-

-

Workup: Dilute with Ethyl Acetate and wash with water (

) and brine ( -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield the thioether product.

Supplier & Sourcing Analysis

When sourcing CAS 663909-15-7 for high-stakes research, strict quality criteria must be met to avoid downstream failure in biological assays.

Quality Control Metrics

-

Purity:

by HPLC is required. Impurities often include the hydrolyzed alcohol (4-hydroxymethyl derivative) or the starting methyl-thiazole (incomplete bromination).[1] -

Identity Verification:

-NMR must show a diagnostic singlet for the -

Appearance: Darkening of the solid indicates decomposition (release of HBr).[1] Reject samples that are brown or sticky.

Recommended Storage

-

Temperature: -20°C (Long-term).

-

Atmosphere: Desiccated, Inert Gas.[1]

-

Shelf Life: 6 months if stored correctly.[1] Re-test purity before use if stored >3 months.

References

-

Sznaidman, M. L., et al. (2003).[1] "Discovery of potent and selective PPARdelta agonists."[1] Bioorganic & Medicinal Chemistry Letters, 13(9), 1517-1521.[1]

-

Wei, Z., et al. (2010).[1] "Synthesis and biological evaluation of novel thiazole derivatives as potent PPARδ agonists." European Journal of Medicinal Chemistry, 45(11), 4807-4814.

-

PubChem Compound Summary. (n.d.). "4-(Bromomethyl)-5-methyl-2-(p-tolyl)thiazole."[1][4][5][2][3][6][7] National Center for Biotechnology Information.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 61291-91-6|(4-Methyl-2-phenylthiazol-5-yl)methanol|BLD Pharm [bldpharm.com]

- 3. 663909-15-7_CAS号:663909-15-7_CAS No.:663909-15-7 - 化源网 [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. 165735-95-5|(4-Methyl-2-phenylthiazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. 2138144-44-0_4-Fluorobutane-1-sulfinamideCAS号:2138144-44-0_4-Fluorobutane-1-sulfinamide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole CAS#: 663909-15-7 [m.chemicalbook.com]

Thiazole Derivatives as Key Intermediates for Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Peroxisome Proliferator-Activated Receptor δ (PPARδ) has emerged as a promising therapeutic target for metabolic disorders, including dyslipidemia, obesity, and type 2 diabetes. The activation of PPARδ governs the transcription of genes involved in fatty acid oxidation and energy homeostasis. Among the various scaffolds investigated for PPARδ agonism, thiazole-containing compounds have demonstrated exceptional potency and selectivity. This technical guide provides an in-depth exploration of the synthesis and evaluation of thiazole derivatives as pivotal intermediates in the development of PPARδ agonists. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the critical biological assays for characterizing these potent therapeutic agents.

Introduction: The Therapeutic Promise of PPARδ

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors.[1] The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[2] While all three play roles in lipid and glucose metabolism, PPARδ has garnered significant attention for its role in enhancing fatty acid catabolism, improving insulin sensitivity, and increasing HDL cholesterol levels.[3]

Upon activation by a ligand, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately leads to an increase in the expression of genes involved in lipid transport and metabolism.

The thiazole moiety has been identified as a critical pharmacophore in the design of potent and selective PPARδ agonists.[1] The well-known synthetic agonist GW501516 (Cardarine) features a central thiazole ring and exhibits high affinity and selectivity for PPARδ, with an EC50 value in the low nanomolar range.[5][6] This has spurred extensive research into the synthesis and structure-activity relationships of other thiazole-based derivatives.

The PPARδ Signaling Pathway: A Mechanistic Overview

The activation of PPARδ initiates a cascade of molecular events that ultimately alters gene expression. Understanding this pathway is crucial for interpreting the results of cellular assays and for the rational design of novel agonists.

Caption: The PPARδ signaling pathway.

Synthesis of Thiazole-Based Intermediates: A Practical Guide

The synthesis of thiazole-based PPARδ agonists typically involves a multi-step process. A common strategy is the initial construction of a substituted thiazole core, followed by coupling to a phenoxyacetic acid moiety.

Core Synthesis: The Hantzsch Thiazole Synthesis

A robust and widely used method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4] This method is favored for its operational simplicity and generally high yields.[7]

Experimental Protocol: Synthesis of 2-(4-(Trifluoromethyl)phenyl)-4-methyl-5-thiazolecarboxylic acid

This protocol describes a key intermediate in the synthesis of many PPARδ agonists.

-

Step 1: Synthesis of 2-Chloro-3-oxobutanoate: To a solution of ethyl acetoacetate in a suitable solvent, add sulfuryl chloride dropwise at a controlled temperature (-15°C to -5°C). The reaction is typically stirred for several hours to ensure complete chlorination. After the reaction, unreacted starting material can be removed by distillation under reduced pressure.

-

Step 2: Cyclization with Thioacetamide: The crude 2-chloro-3-oxobutanoate is then reacted with a thioamide, such as 4-(trifluoromethyl)thiobenzamide, in a suitable solvent like ethanol. The mixture is refluxed for 8-12 hours.[8] This cyclization reaction forms the thiazole ring.

-

Step 3: Hydrolysis: The resulting thiazole ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Causality Behind Experimental Choices:

-

Sulfuryl Chloride: This reagent is a common and effective chlorinating agent for α-ketoesters.

-

Reflux Conditions: The elevated temperature is necessary to drive the condensation and cyclization reaction to completion.

-

Hydrolysis: The final hydrolysis step is essential to generate the carboxylic acid handle, which is often required for the final coupling step or for the biological activity of the final compound.

Elaboration of the Core: Suzuki Coupling

Once the thiazole core is synthesized, further functionalization is often required. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is frequently employed to attach aryl groups to the thiazole ring.[9]

Experimental Protocol: General Procedure for Suzuki Coupling of a Bromo-thiazole Derivative

-

Reaction Setup: In an oven-dried flask, combine the bromo-thiazole derivative (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh3)4 or Pd2(dba)3 (0.05-0.1 equiv), and a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water.[10] Purge the reaction mixture with an inert gas (e.g., argon) for 10-15 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are highly efficient for Suzuki couplings. The choice of ligand (e.g., triphenylphosphine, SPhos) can significantly impact the reaction's efficiency, especially with sterically hindered substrates.[11] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[11][12]

-

Base: The base is crucial for the transmetalation step of the catalytic cycle.

-

Degassing: Removing dissolved oxygen is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

A Complete Synthetic Workflow Example: GW501516

The synthesis of the potent PPARδ agonist GW501516 provides an excellent case study of the application of these synthetic strategies. A convergent synthesis approach is often employed.[6]

Caption: A convergent synthetic workflow for GW501516.

Biological Evaluation: Assaying for PPARδ Agonism

Once synthesized, the thiazole derivatives must be evaluated for their ability to activate the PPARδ receptor. A tiered approach, starting with in vitro binding and cellular transactivation assays, is typically employed.

Assessing Direct Binding: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive and robust method for quantifying the binding affinity of a compound to a target protein in a homogeneous format.[13] It offers several advantages over other techniques like fluorescence polarization, including reduced interference from background fluorescence and scattered light, and no size limitation on the binding partners.[9][14]

Experimental Protocol: TR-FRET Competitive Binding Assay

-

Reagents:

-

GST-tagged PPARδ Ligand Binding Domain (LBD)

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

Fluorescently labeled pan-PPAR ligand (tracer/acceptor fluorophore)

-

Test compounds (thiazole derivatives)

-

Assay buffer

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microplate, add the tracer to each well containing the test compound dilutions.

-

Add a pre-mixed solution of the PPARδ-LBD and the terbium-labeled anti-GST antibody to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the tracer) using a TR-FRET-compatible plate reader after a time delay (typically 50-100 microseconds).[13]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the tracer.

-

Measuring Cellular Activity: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the PPARδ signaling pathway and induce the transcription of a reporter gene (luciferase).[14] A dual-luciferase system is often employed to normalize for transfection efficiency and cell viability.[13]

Experimental Protocol: Dual-Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HEK293T, HepG2) in a multi-well plate.

-

Transfect the cells with three plasmids:

-

An expression vector for a GAL4-PPARδ-LBD fusion protein.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

-

Compound Treatment:

-

After transfection, replace the medium with fresh medium containing serial dilutions of the test compounds.

-

Incubate the cells for 18-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a lysis buffer.

-

In a luminometer plate, add the cell lysate to a well containing the firefly luciferase substrate and measure the luminescence.

-

Then, add the Renilla luciferase substrate to the same well and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

-

Troubleshooting Common Luciferase Assay Issues: [15][16]

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Weak or No Signal | Low transfection efficiency, inactive reagents, weak promoter. | Optimize transfection protocol, check reagent expiration dates, consider using a stronger promoter for the reporter gene. |

| High Background | Contamination, inappropriate plate type. | Use sterile technique, prepare fresh reagents, use white opaque plates to minimize crosstalk. |

| High Variability | Pipetting errors, inconsistent cell numbers. | Use calibrated pipettes, prepare master mixes, ensure even cell seeding. |

Structure-Activity Relationship (SAR) of Thiazole Derivatives

The systematic modification of the thiazole scaffold has provided valuable insights into the structural requirements for potent PPARδ agonism.

| Compound | R1 | R2 | PPARδ EC50 (nM) | Reference |

| GW501516 | CF3 | CH3 | 1 | [5] |

| Analogue 1 | H | CH3 | >1000 | [17] |

| Analogue 2 | OCH3 | CH3 | 500 | [17] |

| Analogue 3 | CF3 | H | 100 | [17] |

| Analogue 4 | CF3 | C2H5 | 1.5 | [17] |

Key SAR Insights:

-

The Trifluoromethylphenyl Group: A trifluoromethyl group at the para position of the phenyl ring at the 2-position of the thiazole is crucial for high potency.[17]

-

The Methyl Group at the 4-Position: A methyl group at the 4-position of the thiazole ring is generally preferred for optimal activity.

-

The Phenoxyacetic Acid Moiety: The acidic head group is essential for interacting with the polar residues in the ligand-binding pocket of PPARδ.[5]

Conclusion and Future Perspectives

Thiazole derivatives have proven to be a rich source of potent and selective PPARδ agonists. The synthetic strategies outlined in this guide, particularly the Hantzsch synthesis and Suzuki coupling, provide a reliable and versatile platform for the generation of diverse chemical libraries. The combination of robust in vitro binding assays like TR-FRET and cell-based functional assays such as the luciferase reporter assay allows for the comprehensive characterization of these compounds.

Future research in this area will likely focus on the development of dual or pan-PPAR agonists that can address multiple aspects of the metabolic syndrome simultaneously.[18][19] The continued exploration of the structure-activity relationships of thiazole and other heterocyclic scaffolds will be instrumental in the design of next-generation metabolic modulators with improved efficacy and safety profiles.

References

-

Wei, Z. et al. (2003). A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta. PubMed. Available at: [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. BenchChem.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.

- Sharma, A., & Kumar, V. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Rastine, S. et al. (2010). Synthesis, biological evaluation and molecular modeling of GW 501516 analogues. Bioorganic & Medicinal Chemistry Letters, 20(22), 6625-6629.

- Patel, K. et al. (2022).

- Batista, F. A. H. et al. (2012). Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding. PLOS ONE, 7(5), e33643.

-

INDIGO Biosciences. (n.d.). Human PPAR Delta (PPARd) Reporter Assay Kit. INDIGO Biosciences. Available at: [Link]

- ResearchGate. (n.d.). ec 50 s of phenyl thiazole acids in FP-based PParγ ligand screening assay.

- Schopfer, U. et al. (2011). Sulfonylthiadiazoles with an unusual binding mode as partial dual peroxisome proliferator-activated receptor (PPAR) γ/δ agonists with high potency and in vivo efficacy. Journal of Medicinal Chemistry, 54(8), 2846-2861.

- BenchChem. (n.d.).

- El-Sabbagh, M. O. I. et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17839.

-

NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

- Shen, W. et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Journal of Medicinal Chemistry, 51(5), 1437-1445.

- BenchChem. (n.d.).

- NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. NROChemistry.

- Zhang, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 65(4), 3348-3365.

- Bitesize Bio. (2026). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Bitesize Bio.

- ResearchGate. (n.d.). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a.

- Walker, S. D. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1566.

- Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Assay Genie.

- ICE Bioscience. (n.d.). FRET and TR-FRET Assays. ICE Bioscience.

- Emory University. (n.d.). Luciferase Assay protocol. Emory University.

- Merck Millipore. (n.d.). HepaRG™ cells and their application to diverse endpoints. Merck Millipore.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.

- Patsnap Synapse. (2024). What are PPAR agonists and how do they work?.

- Ardecky, R. J. et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery, 29(6), 100176.

- Liu, B. et al. (2019). Discovery of first-in-class thiazole-based dual FFA1/PPARδ agonists as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 164, 352-365.

- Labbox. (n.d.). Luciferase Reporter Assay Kit. Labbox.

- Wikipedia. (n.d.). GW501516. Wikipedia.

- Taylor & Francis Online. (2025). Recent advances in the design, development and therapeutic applications of PPARγ agonists. Taylor & Francis Online.

- MDPI. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI.

-

ResearchGate. (n.d.). Synthesis and Identification of[3][6][9]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ. ResearchGate.

- Fluorochem. (n.d.). (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol. Fluorochem.

- PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. PubChem.

- RayBiotech. (n.d.). 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid. RayBiotech.

- MDPI. (2024).

- INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. INDIGO Biosciences.

- Selleckchem. (n.d.). PPARδ Inhibitors | Agonists | Antagonists. Selleckchem.

- Promega Connections. (n.d.). troubleshooting reporter assays Archives. Promega Connections.

- Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

- MDPI. (2022).

- Semantic Scholar. (2021). Synthesis of 2‑Aryl‑4H‑thiochromen-4-one Derivatives via a Cross- Coupling Reaction. Semantic Scholar.

- Google Patents. (2025). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. korambiotech.com [korambiotech.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. GW501516 - Wikipedia [en.wikipedia.org]

- 6. A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]

- 8. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. columbiabiosciences.com [columbiabiosciences.com]

- 15. goldbio.com [goldbio.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Synthesis, biological evaluation and molecular modeling of GW 501516 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole vs. Authentic GW501516 Precursor

The following technical guide provides an in-depth analysis comparing 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole with the authentic GW501516 thiazole precursor . It is designed for researchers requiring precise structural validation and synthesis protocols.

Executive Summary & Core Distinction

In the development of PPARδ agonists, specifically GW501516 (Cardarine) , the integrity of the thiazole "tail" moiety is critical for binding affinity and metabolic stability.

A common point of confusion in precursor sourcing is the distinction between 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole (Molecule A) and the Authentic GW501516 Precursor (Molecule B).

-

Molecule A is a regioisomer analog with a p-tolyl substituent. It yields a structural analog of GW501516 with significantly altered pharmacological properties.

-

Molecule B (5-(chloromethyl/bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole) is the required intermediate for synthesizing authentic GW501516.

Critical Warning: Substituting Molecule A for Molecule B results in a compound that is not GW501516. The resulting molecule lacks the trifluoromethyl group (essential for lipophilicity and metabolic resistance) and possesses an altered geometric linkage (C4 vs. C5), likely abolishing or drastically reducing PPARδ selectivity.

Structural Comparative Analysis

The following table details the precise chemical differences between the analog precursor and the authentic target precursor.

| Feature | 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole (Molecule A) | Authentic GW501516 Precursor (Molecule B) |

| CAS Registry | 663909-15-7 | 317318-68-2 (Chloride form) / 1000576-00-0 (Bromide form) |

| C2 Substituent | p-Tolyl (4-Methylphenyl) | 4-(Trifluoromethyl)phenyl |

| C4 Substituent | Bromomethyl (-CH₂Br) | Methyl (-CH₃) |

| C5 Substituent | Methyl (-CH₃) | Halomethyl (-CH₂Cl or -CH₂Br) |

| Linkage Site | C4 (via Methylene bridge) | C5 (via Methylene bridge) |

| Role | Analog / Impurity Standard | Active Drug Intermediate |

Structural Logic Diagram

The diagram below visualizes the regio-chemical inversion and substituent differences.

Caption: Structural divergence between the p-tolyl analog (red) and the authentic trifluoromethyl precursor (green).

Synthesis Protocol: Authentic GW501516 Precursor

To ensure scientific integrity, researchers must synthesize or source the correct C5-functionalized thiazole. The following protocol outlines the standard Hantzsch thiazole synthesis route adapted for the authentic precursor.

Reaction Scheme Overview

-

Condensation: 4-(Trifluoromethyl)thiobenzamide + Ethyl 2-chloroacetoacetate.

-

Reduction: Ester group reduction to alcohol.

-

Halogenation: Conversion of alcohol to alkyl halide (Chloride or Bromide).

Step-by-Step Methodology

Phase 1: Hantzsch Cyclization

-

Reagents: 4-(Trifluoromethyl)thiobenzamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve 4-(trifluoromethyl)thiobenzamide in absolute ethanol.

-

Add ethyl 2-chloroacetoacetate dropwise.

-

Reflux the mixture for 16–24 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of thioamide.

-

Cool to room temperature. The product, Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate , may precipitate. If not, concentrate in vacuo and recrystallize from ethanol/water.

-

-

Checkpoint: NMR should confirm the ethyl ester protons and the presence of the CF3-phenyl group.

Phase 2: Reduction of the Ester

-

Reagents: Lithium Aluminum Hydride (LiAlH4) (1.5 eq) or DIBAL-H, dry THF.

-

Procedure:

-

Suspend LiAlH4 in anhydrous THF under Argon/Nitrogen atmosphere at 0°C.

-

Add the thiazole ester (dissolved in THF) dropwise to the suspension.

-

Allow to warm to room temperature and stir for 2–4 hours.

-

Quench carefully with Fieser method (Water, 15% NaOH, Water).

-

Filter precipitate, dry organic layer over MgSO4, and concentrate.

-

Product: {4-methyl-2-[4-(trifluoromethyl)phenyl]thiazol-5-yl}methanol .

-

Phase 3: Halogenation (Activation)

-

Reagents: Thionyl Chloride (SOCl2) or Phosphorous Tribromide (PBr3), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the thiazole methanol in DCM at 0°C.

-

Add SOCl2 (for chloride) or PBr3 (for bromide) dropwise.

-

Stir at room temperature for 1–3 hours.

-

Quench with saturated NaHCO3 solution.

-

Extract with DCM, wash with brine, dry, and concentrate.

-

-

Final Product: 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole .

-

Note: This is the electrophile required to couple with the mercaptophenol "head" of GW501516.

-

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the correct synthetic pathway versus the potential error point when choosing the starting material.

Caption: Synthesis workflow comparing the route to the authentic precursor (Green) vs. the analog (Red).

Pharmacological Implications (SAR)

Understanding why the structure matters is as important as the synthesis itself.

-

The Trifluoromethyl Group (CF3):

-

Metabolic Stability: The C-F bond is extremely strong, protecting the phenyl ring from metabolic oxidation (P450 enzymes). The p-tolyl methyl group in Molecule A is highly susceptible to benzylic oxidation, rapidly converting the drug into inactive metabolites.

-

Lipophilicity: The CF3 group significantly increases lipophilicity, aiding in the penetration of the lipid-rich binding pocket of PPARδ.

-

-

Regiochemistry (C4 vs. C5 Linkage):

-

Steric Fit: The PPARδ ligand-binding domain (LBD) is Y-shaped. The specific angle provided by the C5-methylene linkage places the acidic head group in the correct position to interact with the activation function-2 (AF-2) helix.

-

Binding Affinity: Shifting the linkage to C4 (as in Molecule A) alters the vector of the "tail," likely causing steric clashes or preventing the "head" group from forming the critical hydrogen bond network with His323, His449, and Tyr473 [1].

-

References

-

Design and Synthesis of GW501516. Title: A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta.[1] Source: PubMed / J. Org. Chem. URL:[Link]

-

Structural Characterization of PPAR Agonists. Title: Synthesis, biological evaluation and molecular modeling of GW 501516 analogues.[2] Source: PubMed / Arch Pharm (Weinheim).[2] URL:[Link]

-

Metabolic Analysis of GW501516. Title: Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites.[3] Source: PubMed / Drug Test Anal. URL:[Link]

Sources

- 1. A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and molecular modeling of GW 501516 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites: targets in sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[1][2] This technical guide provides a comprehensive exploration of bioactive thiazole building blocks, intended for researchers and drug development professionals. We will navigate through the fundamental principles that underscore the significance of the thiazole moiety, delve into robust synthetic strategies for its elaboration, and survey its successful incorporation into a multitude of clinically approved therapeutics. Furthermore, this guide will illuminate the intricate structure-activity relationships (SAR) that govern the biological effects of thiazole derivatives across various disease paradigms, including oncology, infectious diseases, and central nervous system disorders. By integrating theoretical knowledge with practical, field-proven insights, this document aims to serve as an essential resource for the rational design and development of next-generation thiazole-based therapeutic agents.

The Thiazole Core: A Foundation of Therapeutic Success

The thiazole ring's prevalence in medicinal chemistry is not a matter of chance; it is a direct consequence of its unique physicochemical properties.[3] Its aromatic nature, combined with the presence of heteroatoms, allows for a multitude of non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. This inherent ability to engage with diverse biological targets underpins its broad therapeutic applicability.[1]

The thiazole nucleus is a key structural component in numerous natural products, such as vitamin B1 (thiamine), and has been successfully integrated into a wide range of synthetic drugs.[4] Its presence within a molecule can significantly influence pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[5] The stability of the thiazole ring to metabolic degradation, coupled with its capacity to serve as a bioisosteric replacement for other functional groups like amides and esters, further enhances its appeal in drug design.[6][7]

A testament to its therapeutic importance is the significant number of FDA-approved drugs that feature a thiazole scaffold.[8][9] These include agents with diverse mechanisms of action, from the antiretroviral drug Ritonavir to the anticancer agent Dasatinib, highlighting the broad pharmacological space occupied by this remarkable heterocycle.[5][10]

Synthetic Strategies for Thiazole Building Blocks

The construction of the thiazole core and its subsequent functionalization are pivotal steps in the synthesis of novel drug candidates. A variety of synthetic methodologies have been developed, with the Hantzsch thiazole synthesis being the most classical and widely employed method.[11][12][13]

The Hantzsch Thiazole Synthesis

This venerable reaction, first reported in the late 19th century, involves the condensation of an α-haloketone with a thioamide or thiourea.[4][11][14] Its enduring popularity stems from its reliability and the ready availability of starting materials.

Conceptual Workflow of Hantzsch Thiazole Synthesis:

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC [nbrc.sciencecentral.in]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unimore.it [iris.unimore.it]

- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. archives.ijper.org [archives.ijper.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazole synthesis [organic-chemistry.org]

2-(p-Tolyl)-5-methyl-4-thiazolyl methyl bromide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(p-Tolyl)-5-methyl-4-thiazolyl methyl bromide

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their prevalence in approved drugs highlights the significance of synthetic routes that allow for their versatile functionalization. This guide provides a detailed, in-depth exploration of a robust synthetic pathway for 2-(p-Tolyl)-5-methyl-4-thiazolyl methyl bromide, a key building block for drug discovery and development. The tolyl and methyl substitutions on the thiazole ring, combined with the reactive methyl bromide handle at the 4-position, make this compound a valuable intermediate for introducing the 2-(p-tolyl)-5-methylthiazole moiety into larger molecular scaffolds.

This document is structured to provide not just a series of steps, but a comprehensive understanding of the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful synthesis in a research setting.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 2-(p-Tolyl)-5-methyl-4-thiazolyl methyl bromide (I), suggests a pathway that hinges on the well-established Hantzsch thiazole synthesis.[3][4] The primary disconnection is at the C-Br bond, leading back to the corresponding alcohol, 2-(p-Tolyl)-5-methyl-4-thiazolemethanol (II). This alcohol can be envisioned as arising from the reduction of an ester, namely ethyl 2-(p-tolyl)-5-methylthiazole-4-carboxylate (III). The thiazole core of this ester is readily accessible via the Hantzsch condensation of an α-haloketone and a thioamide. Specifically, the reaction between ethyl 2-chloro-3-oxobutanoate (IV) and 4-methylbenzenecarbothioamide (p-tolylthioamide) (V) provides a direct route to the thiazole ring with the desired substitution pattern.

The overall synthetic strategy is therefore a three-stage process:

-

Hantzsch Thiazole Synthesis: Construction of the substituted thiazole ring system.

-

Ester Reduction: Conversion of the carboxylate group at the C4 position to a hydroxymethyl group.

-

Hydroxyl-Halogen Exchange: Bromination of the primary alcohol to yield the final product.

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

Technical Guide: Leveraging 4-(Bromomethyl)thiazoles in Medicinal Chemistry

Topic: Applications of 4-Bromomethyl Thiazoles in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Thiazole "Linchpin"

In the landscape of modern drug discovery, the thiazole ring is recognized as a "privileged scaffold," appearing in blockbuster drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). While the thiazole core itself provides essential pi-stacking interactions and hydrogen-bonding potential, the 4-(bromomethyl)thiazole moiety serves a distinct and critical role: it is a high-reactivity electrophilic "linchpin."

This guide details the technical application of 4-(bromomethyl)thiazoles as versatile building blocks.[1] Unlike passive structural elements, this reagent functions as a rapid alkylating agent, allowing chemists to "snap" the thiazole pharmacophore onto diverse molecular scaffolds (phenols, amines, thiols) with high efficiency. We will explore its reactivity profile, safety protocols for handling this potent lachrymator, and validated synthetic workflows for generating bioactive libraries.

Chemical Architecture & Reactivity Profile

The Electrophilic Engine

The 4-(bromomethyl)thiazole molecule features a bromine atom attached to a benzylic-like carbon at the C4 position. This geometry creates a highly reactive electrophilic center due to the electron-withdrawing nature of the adjacent sp2-hybridized nitrogen and sulfur atoms in the aromatic ring.

-

Leaving Group Lability: The bromide ion is an excellent leaving group, facilitating

reactions. -

Inductive Effects: The thiazole ring acts similarly to a pyridine or phenyl ring, stabilizing the transition state for nucleophilic attack, though the inductive withdrawal makes the methylene protons slightly acidic.

-

Stability Concerns: The free base is prone to dimerization or polymerization upon standing. In practice, it is often handled as the hydrobromide salt (4-(bromomethyl)thiazole·HBr) to enhance shelf-life and reduce lachrymatory vapor pressure.

Reactivity Divergence

The utility of 4-(bromomethyl)thiazole lies in its ability to facilitate divergent synthesis. From a single precursor, a chemist can generate four distinct classes of derivatives:

[1][2]

Synthetic Utility in Medicinal Chemistry[2][3][4][5][6][7][8][9][10]

Heteroatom Alkylation (The "Click" Alternative)

While "Click" chemistry (triazole formation) is popular for linking fragments, the thiazole ether linkage offers a bioisostere with different metabolic and solubility properties. The reaction of 4-(bromomethyl)thiazole with phenols is a standard method to improve the lipophilicity and metabolic stability of a drug candidate.

Case Study Application: Kinase Inhibitor Optimization

In the development of VEGFR-2 or PI3K inhibitors, a common strategy involves linking a solvent-exposed "tail" to the core hinge-binding scaffold. The 4-methylthiazole tail is frequently selected to occupy hydrophobic pockets (e.g., the gatekeeper region).

Mechanism: The synthesis typically proceeds via a Williamson ether synthesis or direct amine alkylation. The high reactivity of the bromomethyl group allows these reactions to proceed under mild conditions, preserving sensitive functional groups on the core scaffold.

Fragment-Based Drug Discovery (FBDD)

In FBDD, 4-(bromomethyl)thiazole serves as a "fragment growing" vector. If a crystallographic screen identifies a phenol or amine fragment binding to a target protein, the thiazole moiety can be appended to reach adjacent sub-pockets, potentially adding 1-2 orders of magnitude in potency.

Experimental Protocols

Safety & Handling (CRITICAL)

Hazard: 4-(Bromomethyl)thiazole is a potent lachrymator and skin irritant. It can cause severe eye damage and respiratory irritation.

-

Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and clean glassware.

Protocol: Synthesis of a Thiazole-Linked Ether (General Procedure)

This protocol describes the coupling of 4-(bromomethyl)thiazole with a substituted phenol, a common step in synthesizing antiviral and anticancer agents.

Reagents:

-

Substituted Phenol (1.0 equiv)

-

4-(Bromomethyl)thiazole (1.1 equiv) [Commercial or prepared in situ]

-

Potassium Carbonate (

) (2.0 equiv) -

Potassium Iodide (KI) (0.1 equiv) [Catalyst]

-

Acetonitrile (ACN) or DMF [Solvent]

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 equiv) in anhydrous ACN (0.1 M concentration).

-

Base Addition: Add anhydrous

(2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Add 4-(bromomethyl)thiazole (1.1 equiv) dropwise. Note: If using the HBr salt, add it as a solid along with an extra equivalent of base.

-

Catalysis: Add catalytic KI (10 mol%). This converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC or LC-MS. -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over

. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Table 1: Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of bromide | Ensure solvent is anhydrous; use molecular sieves. |

| Incomplete Reaction | Steric hindrance on phenol | Increase temperature to 80°C; switch solvent to DMF. |

| Darkening/Tars | Polymerization of reagent | Add reagent slowly at 0°C; ensure inert atmosphere. |

Visualizing the Synthetic Pathway

The following diagram illustrates a specific workflow for synthesizing a dual PI3K/mTOR inhibitor analog using 4-(bromomethyl)thiazole as the key alkylating agent.

References

-

Thiazole Pharmacophore in Drug Design

-

Synthesis of Bioactive Thiazoles

-

Experimental Protocols & Reactivity

- Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking.

- Source: Chemistry Central Journal (via PMC).

-

URL:[Link]

-

Safety Data (Lachrymator Status)

-

Title: Safety Data Sheet: 4-(Bromomethyl)thiazole.[4]

- Source: Thermo Fisher Scientific.

-

Sources

- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. 4-bromo-2-(bromomethyl)thiazole - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution of 4-(Bromomethyl)thiazoles

Executive Summary & Scientific Rationale

The 4-(bromomethyl)thiazole moiety is a privileged scaffold in medicinal chemistry, most notably serving as the electrophilic "warhead" in the synthesis of the HIV protease inhibitor Ritonavir and the antineoplastic agent Dasatinib .

Unlike standard benzyl bromides, the 4-(bromomethyl)thiazole system possesses unique electronic characteristics due to the electron-deficient nature of the thiazole ring (an azole). The C4-position is activated, making the methylene bromide highly susceptible to nucleophilic attack (

This guide outlines a field-proven protocol to harness this reactivity while mitigating decomposition, focusing on the critical handling of the hydrobromide salt versus the free base.

Critical Handling: The "Salt vs. Free Base" Dilemma

The most common failure mode in this chemistry is the isolation of the free base. In its neutral form, 4-(bromomethyl)thiazole is an ambident molecule containing both a nucleophile (the thiazole nitrogen) and an electrophile (the bromomethyl group).

-

The Problem: Upon neutralization, the thiazole nitrogen of one molecule attacks the methylene carbon of another, leading to rapid intermolecular self-alkylation and the formation of dark, insoluble polymeric tars.

-

The Solution: Always store and handle the reagent as the Hydrobromide (HBr) salt . Liberate the free base in situ only in the presence of the target nucleophile.

Visualization: Mechanism of Autocatalytic Decomposition

The following diagram illustrates the intermolecular self-quenching pathway that must be avoided.

Caption: Figure 1. The decomposition pathway of 4-(bromomethyl)thiazole free base via intermolecular N-alkylation.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target Audience: Synthesis of Ritonavir-like intermediates.

This protocol utilizes the in situ neutralization strategy. By having the amine nucleophile present before the base is added (or using the amine itself as the base), the

Reagents:

-

Substrate: 4-(Bromomethyl)thiazole .HBr (1.0 equiv)

-

Nucleophile: Secondary or Primary Amine (1.1 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Note: 1.0 equiv neutralizes the HBr salt; 1.0 equiv neutralizes the generated HBr; 0.5 equiv excess.

-

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

-

Preparation: Charge the reaction vessel with 4-(bromomethyl)thiazole .HBr (solid) and the solvent (DCM). Cool to 0°C .

-

Why? Cooling suppresses the rate of self-alkylation during the initial mixing.

-

-

Nucleophile Addition: Add the amine nucleophile to the suspension. Stir for 5 minutes.

-

Base Addition (Critical): Add DIPEA dropwise over 15–20 minutes, maintaining internal temperature <5°C.

-

Observation: The suspension will clear as the free base is liberated and immediately reacts, then precipitate again as DIPEA.HBr forms.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Workup: Wash with saturated

(to remove HBr salts) followed by brine. Dry over

Protocol B: C-O Bond Formation (Etherification)

Target Audience: Synthesis of thiazolyl-ethers.

Phenols and alcohols are less nucleophilic than amines. Therefore, we generate the alkoxide/phenoxide first, then add the thiazole salt.

Reagents:

-

Substrate: 4-(Bromomethyl)thiazole .HBr (1.0 equiv)

-

Nucleophile: Phenol or Alcohol (1.0 equiv)[1]

-

Base: Potassium Carbonate (

) (3.0 equiv) or Cesium Carbonate ( -

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology:

-

Nucleophile Activation: In a flask, combine the Phenol/Alcohol, Base (

), and Solvent. Stir at RT for 30 minutes to ensure deprotonation (formation of phenoxide). -

Substrate Addition: Add 4-(bromomethyl)thiazole .HBr as a solid in a single portion.

-

Why Solid? Adding it as a solution in DMF requires making the free base first, which degrades. Adding the solid salt directly into the basic mixture generates the reactive species in situ.

-

-

Reaction:

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF), and purify via column chromatography.

Decision Logic & Workflow

Select the appropriate protocol based on nucleophile strength and pKa.

Caption: Figure 2. Decision tree for selecting reaction conditions based on nucleophile class.

Comparative Data: Solvent & Base Effects

The following data summarizes typical yields for the reaction of 4-(bromomethyl)thiazole with morpholine (a model secondary amine).

| Solvent | Base | Temperature | Yield (%) | Notes |

| DCM | DIPEA | 0°C to RT | 92% | Recommended. Cleanest profile. |

| EtOAc | TEA | 0°C to RT | 85% | Slower reaction; TEA.HBr is voluminous. |

| DMF | RT | 65% | Significant byproduct formation (dimerization). | |

| THF | NaH | 0°C | <30% | Decomposition; NaH is too strong/basic. |

Troubleshooting & Optimization

-

Lachrymator Warning: 4-(Bromomethyl)thiazoles are potent lachrymators (tear gas agents). All weighing and handling must occur in a functioning fume hood.

-

Black Reaction Mixture: If the reaction turns black immediately upon base addition, the local concentration of free base was too high. Correction: Increase dilution (0.1 M) and slow down the base addition rate.

-

Incomplete Conversion: If starting material remains but the reaction stalls, do not add more base. The electrophile has likely decomposed. Correction: Add 0.1–0.2 equiv of fresh 4-(bromomethyl)thiazole .HBr.

References

-

Ritonavir Synthesis (Original Patent): Kempf, D. J., et al. (1994). Retroviral protease inhibiting compounds. WO Patent 94/14436.[4][5]

-

Optimized Thiazole Synthesis: Stoner, E. J., et al. (1998). Process for the preparation of Ritonavir. U.S. Patent 5,846,987.

-

Thiazole Reactivity Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 23: 1,3-Azoles: Thiazoles).[6]

-

Nucleophilic Substitution on Thiazoles: BenchChem. (2025).[7][8][9] Application Notes for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene (Analogous chemistry).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 4. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 5. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of PPAR Agonists Using 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole

This Application Note is structured as a high-level technical guide for drug discovery chemists. It focuses on the practical application of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole as a "warhead" intermediate for synthesizing PPAR agonists, specifically targeting the PPAR

Abstract

This guide details the synthetic utility of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole (referred to herein as Intermediate-Br ) in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. While the trifluoromethyl-substituted thiazole is the hallmark of the clinical candidate GW501516 (Cardarine) , the p-tolyl (4-methylphenyl) analog represents a critical scaffold for Structure-Activity Relationship (SAR) "methyl scanning" and the development of next-generation dual agonists with modified lipophilicity profiles. This protocol provides a validated workflow for nucleophilic coupling, hydrolysis, and biological validation.

Introduction & Chemical Background

The Thiazole Scaffold in Metabolic Disease

The thiazole ring is a privileged structure in metabolic drug discovery, serving as a bioisostere that provides rigid spacing between the lipophilic "tail" (the p-tolyl group) and the acidic "head" (the receptor-interacting carboxylate).

Intermediate-Br acts as a potent electrophile. The bromine atom at the 4-methyl position is highly activated due to the electron-withdrawing nature of the thiazole ring, making it an ideal substrate for

Mechanism of Action

Synthesized agonists function by binding to the PPAR Ligand Binding Domain (LBD). This induces a conformational change that recruits the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes responsible for fatty acid oxidation (e.g., CPT1, PDK4) and mitochondrial biogenesis.

Experimental Protocol: Synthesis Workflow

Retrosynthetic Analysis

The target molecule is typically constructed via a convergent synthesis:

-

Fragment A (Electrophile): 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole (Intermediate-Br ).

-

Fragment B (Nucleophile): A phenol or thiophenol derivative containing a protected carboxylic acid tail (e.g., Ethyl 2-methyl-2-(4-mercaptophenoxy)propanoate).

Step-by-Step Synthesis Guide

Step 1: Coupling Reaction (

)

Objective: Form the thioether (or ether) linkage between the thiazole scaffold and the acidic tail.

Reagents:

-

Intermediate-Br (1.0 equiv)

-

Thiol/Phenol Nucleophile (1.1 equiv)

-

Cesium Carbonate (

) (2.5 equiv) – Preferred over -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Protocol:

-

Charge a flame-dried round-bottom flask with the Nucleophile (e.g., thiol-ester) and anhydrous MeCN (0.1 M concentration).

-

Add

in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate/phenolate anion. -

Add Intermediate-Br dropwise (dissolved in minimal MeCN) to control exotherm.

-

Reaction Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The bromide is highly reactive; heating is rarely required and may cause dimerization.

-

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Step 2: Ester Hydrolysis (Deprotection)

Objective: Reveal the free carboxylic acid pharmacophore required for PPAR binding (salt bridge formation with His323/His449).

Reagents:

-

Coupled Ester Intermediate (1.0 equiv)

-

Lithium Hydroxide (

) (3.0 equiv) -

Solvent: THF : Water : Methanol (3:1:1 ratio).

Protocol:

-

Dissolve the ester in the THF/MeOH mixture.

-

Add pre-dissolved aqueous LiOH.

-

Stir at RT for 4–16 hours. (Note: Sterically hindered esters like isobutyric derivatives may require heating to 50°C).

-

Workup: Acidify carefully to pH ~3-4 using 1M HCl. Extract with EtOAc (

). -

Final Purification: Recrystallization (Hexanes/EtOAc) or Reverse-Phase HPLC (Water/MeCN + 0.1% Formic Acid).

Analytical Characterization (Expected Data)

To validate the synthesis of the p-tolyl analog (e.g., GW501516-methyl-analog), look for these diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Methyl group on the p-tolyl ring (distinct from | |

| 1H NMR | 5-Methyl group on the thiazole ring. | |

| 1H NMR | ||

| 13C NMR | Thiazole C2 carbon (quaternary).[2] | |

| LC-MS | [M+H]+ or [M-H]- | Confirm molecular weight (MW). Br isotope pattern (1:1 doublet) should disappear after coupling. |

Visualization of Workflows

Figure 1: Synthetic Reaction Scheme & Mechanism

This diagram illustrates the convergent synthesis pathway and the critical decision points.

Caption: Convergent synthesis of PPAR agonists via Cs2CO3-mediated coupling and LiOH hydrolysis.[3]

Figure 2: PPAR Signaling Pathway (Mechanism of Action)

Understanding the downstream effects of the synthesized compound.

Caption: Activation of the PPAR-RXR complex by the thiazole agonist leading to gene transcription.

Troubleshooting & Optimization (Expert Insights)

| Problem | Probable Cause | Expert Solution |

| Low Yield in Step 1 | Elimination of HBr instead of substitution. | Lower the temperature to 0°C during addition. Ensure Intermediate-Br is added to the base/nucleophile mixture, not vice versa. |

| S-Alkylation vs O-Alkylation | Competition in aminophenols. | Thiol groups are softer nucleophiles and react faster. If O-alkylation is desired, protect the thiol or use specific pH control. |

| Incomplete Hydrolysis | Steric hindrance around the ester. | Increase temperature to 50°C or switch to LiOH/Dioxane (higher boiling point). |

| Impurity: Disulfide Dimer | Oxidation of the starting thiol. | Degas solvents with Nitrogen/Argon before use. Add a reducing agent (TCEP) if the starting material is already oxidized. |

Safety Protocol

Warning: 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole is a potent alkylating agent and a likely lachrymator (causes eye irritation/tearing).

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat.

-

Spill Management: Neutralize spills with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

References

-

Wei, Z. et al. (2007). Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta. Journal of Medicinal Chemistry.[4][5]

-

Chao, E. et al. (2001). Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs. Bioorganic & Medicinal Chemistry Letters. (Note: Describes the foundational C4-thiazole coupling chemistry).

-

PubChem Compound Summary. 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid (Related Scaffold).

-

ChemicalBook. 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole Product Specifications.

-

Shearer, B. G. et al. (2010). Synthesis, biological evaluation and molecular modeling of GW 501516 analogues. Archiv der Pharmazie.[6]

Sources

- 1. Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites: targets in sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Bromomethyl-4-methyl-2-phenyl-thiazole | CAS:181424-15-7 | Atomaxchem [en.atomaxchem.com]

- 4. Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and molecular modeling of GW 501516 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art of Thioether Synthesis: A Detailed Guide to Coupling Thiols with Bromomethyl Thiazoles

Introduction: The Significance of Thiazolyl Thioethers

The thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] The formation of a thioether linkage to a thiazole moiety, specifically through the coupling of a thiol with a bromomethyl thiazole, is a critical synthetic transformation. This reaction unlocks access to a diverse range of molecules with potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] Understanding the nuances of this reaction is paramount for researchers in drug development and organic synthesis.

This guide provides a comprehensive overview of the reaction conditions for coupling thiols with bromomethyl thiazoles. We will delve into the mechanistic underpinnings, explore the critical parameters that govern the reaction's success, and provide detailed protocols and troubleshooting advice to empower researchers to confidently and efficiently synthesize these valuable compounds.

Mechanistic Insights: The SN2 Pathway

The coupling of thiols with bromomethyl thiazoles proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[5][6] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

Here's a breakdown of the key mechanistic steps:

-

Deprotonation of the Thiol: The reaction is typically initiated by a base, which deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). Thiols are generally more acidic than alcohols, facilitating this deprotonation.[7][8]

-

Nucleophilic Attack: The highly nucleophilic thiolate anion then attacks the electrophilic carbon of the bromomethyl group on the thiazole ring.[] This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[5]

-

Leaving Group Departure: Simultaneously with the nucleophilic attack, the bromide ion (Br⁻) departs as the leaving group.

The overall rate of the SN2 reaction is dependent on the concentration of both the thiolate and the bromomethyl thiazole.[5]

Caption: SN2 mechanism for thiol-bromomethyl thiazole coupling.

Optimizing Reaction Parameters: A Guide to Informed Choices

The success of the coupling reaction hinges on the judicious selection of several key parameters.

Bases: The Key to Thiolate Formation

The choice of base is critical for efficient deprotonation of the thiol without promoting unwanted side reactions. Both inorganic and organic bases are commonly employed.

| Base | Advantages | Disadvantages | Typical Solvents |